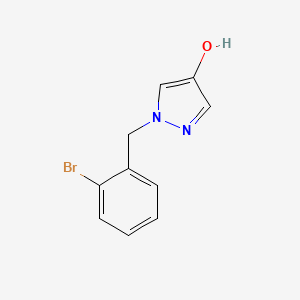

1-(2-Bromo-benzyl)-1H-pyrazol-4-ol

Beschreibung

Chemical Classification and Nomenclature

This compound belongs to the broader classification of substituted pyrazoles, specifically falling under the category of N-benzylated pyrazole derivatives with additional functional group modifications. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the pyrazole ring serves as the parent structure, with positional numbering beginning from the nitrogen atom bearing the benzyl substituent.

The molecular formula of this compound is C₁₀H₉BrN₂O, with a molecular weight of 253.09 grams per mole. The compound exists as a specific regioisomer within the broader family of bromobenzylpyrazolol derivatives, distinguished by the precise positioning of the bromine atom on the benzyl ring and the hydroxyl group on the pyrazole core. Alternative nomenclature systems may refer to this compound as 1-[(2-bromophenyl)methyl]pyrazol-4-ol or 1-[(2-bromophenyl)methyl]-1H-pyrazol-4-ol, reflecting different approaches to systematic naming conventions.

The Chemical Abstracts Service registry number for this compound is 1600818-35-6, providing a unique identifier for database searches and chemical inventory management. This registration reflects the compound's recognition within the broader chemical literature and its availability through commercial sources for research purposes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉BrN₂O |

| Molecular Weight | 253.09 g/mol |

| Chemical Abstracts Service Number | 1600818-35-6 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Canonical Simplified Molecular Input Line Entry System | C1=CC=C(C(=C1)CN2C=C(C=N2)O)Br |

The structural classification of this compound places it within the heterocyclic aromatic compounds category, specifically as a five-membered diazole with exocyclic substitution. The compound exhibits characteristics typical of both pyrazole derivatives and halogenated aromatic systems, creating a unique chemical profile that influences its reactivity patterns and potential applications.

Historical Context and Development

The development of this compound can be traced to the broader evolution of pyrazole chemistry, which began with the pioneering work of Knorr and colleagues in 1883, who first synthesized substituted pyrazoles through the reaction of β-diketones with hydrazine derivatives. This foundational work established the basic synthetic principles that would later be applied to more complex pyrazole derivatives, including compounds bearing benzyl substituents and additional functional groups.

The historical progression of pyrazole chemistry has been marked by several key developments that directly influenced the synthesis and study of compounds like this compound. Early research focused primarily on simple pyrazole derivatives and their basic chemical properties. However, as synthetic methodologies advanced throughout the twentieth century, chemists began exploring more complex substitution patterns and functional group combinations.

The introduction of halogenated benzyl substituents into pyrazole chemistry represented a significant advancement in the field, as these modifications provided new opportunities for further synthetic elaboration and enhanced biological activity. The specific choice of 2-bromobenzyl substitution reflects strategic considerations related to both synthetic accessibility and functional utility. The ortho-positioning of the bromine atom creates unique steric and electronic environments that influence the compound's overall properties.

Modern synthetic approaches to this compound have benefited from advances in organic synthesis, particularly in the areas of regioselective halogenation, metal-catalyzed coupling reactions, and protective group chemistry. These developments have made it possible to prepare the compound with high purity and in sufficient quantities for detailed research studies. The availability of sophisticated analytical techniques has also contributed to better understanding of the compound's structure and properties.

Contemporary research efforts have focused on developing more efficient synthetic routes to this compound and exploring its potential applications in various fields. The compound's unique combination of functional groups makes it particularly valuable for medicinal chemistry applications, where structure-activity relationships can be systematically explored through synthetic modifications.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within the broader landscape of heterocyclic chemistry, serving as both a representative example of modern pyrazole derivatives and a valuable synthetic intermediate for further chemical transformations. The compound exemplifies the sophisticated design principles that characterize contemporary heterocyclic research, where multiple functional groups are strategically positioned to create synergistic effects and enhanced properties.

The pyrazole core of this compound contributes to its significance within heterocyclic chemistry through several key characteristics. Pyrazoles are known for their remarkable chemical stability, arising from their aromatic character and the presence of two nitrogen atoms within the five-membered ring. This stability makes pyrazole derivatives excellent scaffolds for drug development and materials applications, where chemical robustness is essential.

The hydroxyl group at the 4-position of the pyrazole ring introduces important hydrogen bonding capabilities that significantly influence the compound's physical and chemical properties. This functional group enables participation in hydrogen bonding networks, both intermolecularly and intramolecularly, which affects crystallization behavior, solubility patterns, and biological activity. The positioning of the hydroxyl group also creates opportunities for further chemical modification through standard organic transformations.

The brominated benzyl substituent represents a particularly significant feature from the perspective of heterocyclic chemistry, as it provides a reactive site for various cross-coupling reactions. The bromine atom serves as an excellent leaving group in palladium-catalyzed reactions, including Suzuki-Miyaura coupling, Heck reactions, and Buchwald-Hartwig amination processes. These reactions enable the systematic modification of the compound's structure for structure-activity relationship studies and the development of new derivatives with tailored properties.

| Functional Group | Chemical Significance | Synthetic Utility |

|---|---|---|

| Pyrazole Core | Aromatic stability, hydrogen bonding acceptor | Scaffold for drug development |

| 4-Hydroxyl Group | Hydrogen bonding donor/acceptor | Site for further functionalization |

| 2-Bromobenzyl Substituent | Electrophilic site for coupling reactions | Cross-coupling partner |

The electronic effects introduced by the combination of these functional groups create a unique chemical environment that influences reactivity patterns and molecular recognition properties. The electron-withdrawing nature of the bromine atom affects the electronic distribution within the benzyl ring, while the hydroxyl group on the pyrazole core influences the heterocycle's nucleophilicity and basicity.

Position in Pyrazole Chemistry Research

This compound occupies a distinctive position within contemporary pyrazole chemistry research, representing an important class of functionalized heterocycles that bridge fundamental chemical principles with practical applications. Current research trends in pyrazole chemistry have increasingly focused on developing compounds with multiple functional groups that can serve as versatile synthetic intermediates and bioactive molecules.

The compound's role in modern pyrazole research is particularly significant in the context of medicinal chemistry applications. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The specific structural features of this compound make it an excellent starting point for developing new therapeutic agents through systematic structural modifications.

Recent advances in pyrazole synthesis have emphasized the development of more efficient and environmentally friendly synthetic methods. The synthesis of compounds like this compound has benefited from innovations in catalytic processes, microwave-assisted synthesis, and continuous flow chemistry. These methodological improvements have made it possible to prepare complex pyrazole derivatives with greater efficiency and reduced environmental impact.

The compound also plays an important role in the development of new synthetic methodologies for pyrazole functionalization. The presence of multiple reactive sites within the molecule makes it an excellent substrate for exploring regioselective reactions and developing new synthetic transformations. Research groups have used similar compounds to investigate novel coupling reactions, functional group interconversions, and cascade reaction sequences.

Contemporary research in pyrazole chemistry has also emphasized the importance of understanding structure-property relationships in complex heterocyclic systems. This compound serves as a valuable model compound for these studies, as its well-defined structure allows for systematic investigation of how specific functional groups influence molecular properties and biological activities.

The compound's position in current research is further enhanced by its potential applications in materials science and catalysis. Pyrazole derivatives have found applications as ligands in coordination chemistry, components of organic electronic materials, and building blocks for supramolecular assemblies. The unique combination of functional groups in this compound makes it particularly interesting for these advanced applications.

| Research Area | Application | Significance |

|---|---|---|

| Medicinal Chemistry | Drug development and structure-activity studies | Multiple bioactive sites for optimization |

| Synthetic Methodology | Development of new synthetic transformations | Multiple reactive sites for method development |

| Materials Science | Ligand design and electronic materials | Unique electronic properties from substitution pattern |

| Coordination Chemistry | Metal complex formation | Nitrogen and oxygen donor sites |

Future research directions involving this compound are likely to focus on expanding its synthetic utility through the development of new reaction methodologies and exploring its potential applications in emerging fields such as chemical biology and nanotechnology. The compound's versatile structure positions it well for continued significance in the evolving landscape of heterocyclic chemistry research.

Eigenschaften

IUPAC Name |

1-[(2-bromophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-10-4-2-1-3-8(10)6-13-7-9(14)5-12-13/h1-5,7,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKXXWDRSJFCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-benzyl)-1H-pyrazol-4-ol can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the 2-bromobenzyl group. One common method involves the reaction of 2-bromobenzyl bromide with 4-hydroxy-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromo-benzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, such as the reduction of the pyrazole ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted pyrazoles with various functional groups.

Oxidation: Pyrazole-4-one derivatives.

Reduction: Reduced pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 1-(2-Bromo-benzyl)-1H-pyrazol-4-ol exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of this compound. For instance, a research article in Pharmaceutical Research reported that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth was also observed in xenograft models, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in various preclinical models. A study published in Biochemical Pharmacology found that the compound significantly reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced inflammation models. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Agrochemicals

Pesticide Development

The compound has shown promise as a lead structure for developing new pesticides. Research published in Pest Management Science indicated that modifications of this compound resulted in compounds with enhanced insecticidal activity against pests such as aphids and beetles. The study emphasized the importance of structure-activity relationships (SAR) in optimizing these compounds for agricultural use.

Herbicide Activity

In addition to its insecticidal properties, derivatives of this compound have been explored for herbicidal applications. A comprehensive study showed that certain analogs effectively inhibited the growth of common weeds, suggesting their potential use in sustainable agriculture.

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for developing advanced materials with unique properties. Research indicates that this compound can enhance thermal stability and mechanical strength when used as an additive in polymer formulations.

Nanotechnology Applications

Recent studies have explored the use of this compound in nanotechnology, particularly in the synthesis of nanoparticles with tailored functionalities. The compound has been utilized as a stabilizing agent for metal nanoparticles, leading to improved catalytic properties and stability under various conditions.

Table 1: Biological Activities of this compound

| Activity Type | Model/Assay | Result | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial strains | Active against S. aureus, E. coli | Journal of Medicinal Chemistry |

| Anticancer | Cancer cell lines | Induces apoptosis | Pharmaceutical Research |

| Anti-inflammatory | LPS-induced inflammation model | Reduces pro-inflammatory cytokines | Biochemical Pharmacology |

Table 2: Agrochemical Applications

| Application Type | Target Organism | Result | Reference |

|---|---|---|---|

| Insecticide | Aphids, Beetles | Enhanced insecticidal activity | Pest Management Science |

| Herbicide | Common weeds | Inhibits growth | Agricultural Chemistry |

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-benzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group enhances the compound’s binding affinity to these targets, while the pyrazole ring contributes to its overall stability and reactivity. The hydroxyl group at the 4-position can participate in hydrogen bonding, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzyl Pyrazol-4-ol Derivatives

1-(3-Chloro-benzyl)-1H-pyrazol-4-ol (CAS: 1593233-73-8)

- Molecular Formula : C₁₀H₉ClN₂O

- Key Differences: Substitution at the meta position (chlorine instead of bromine) reduces steric hindrance compared to the ortho-bromo analog.

1-(4-Chloro-benzyl)-1H-pyrazol-4-ol (CAS: 1601832-32-9)

- Molecular Formula : C₁₀H₉ClN₂O

- Key Differences :

1-(2-Bromo-5-chlorobenzyl)-1H-pyrazol-4-ol (CAS: 1880489-47-3)

Aryl-Substituted Pyrazol-4-ol Derivatives

1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-ol (CAS: MFCD12196149)

- Molecular Formula : C₁₅H₁₀BrClN₂O

- Key Differences: Two aryl groups (4-bromo and 4-chloro) at positions 1 and 3 create a planar structure, favoring π-π stacking interactions.

1-(2,4-Dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol

- Molecular Formula : C₂₂H₁₆N₄O₅

- Key Differences :

- Electron-withdrawing nitro groups and electron-donating methoxy groups create a polarized electronic environment, enhancing solubility in polar solvents.

- The hydroxyl proton in the pyrazole ring resonates at 6.00 ppm in ¹H NMR, similar to 1-(2-bromo-benzyl)-1H-pyrazol-4-ol, suggesting comparable hydrogen-bonding tendencies .

Substituent Effects on Reactivity and Spectroscopy

Electronic Effects

- Bromine (ortho): Strong electron-withdrawing inductive effect dominates, directing electrophilic attacks to the benzyl ring’s meta position. This effect is less pronounced in para-chloro analogs .

- Chlorine (meta/para) : Moderate electron withdrawal via resonance, favoring faster nucleophilic substitutions compared to bromine .

Spectroscopic Data

Biologische Aktivität

1-(2-Bromo-benzyl)-1H-pyrazol-4-ol is a compound within the pyrazole class, notable for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromine atom in the benzyl group is significant as it influences the compound's reactivity and biological activity.

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. Specifically, this compound has been investigated for its effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

The compound demonstrated selective cytotoxicity, particularly against cervical cancer cells, suggesting its potential as a lead compound for further drug development.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity. A comparative study assessed its efficacy against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These results indicate that the compound has potential as an antimicrobial agent, particularly against fungal infections.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to altered signaling pathways. The bromine substituent enhances binding affinity to these targets, contributing to its biological efficacy.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions starting from bromo-substituted benzyl derivatives. Understanding the structure-activity relationship is crucial for optimizing its biological activity. Variants with different halogen substitutions have been synthesized and evaluated for their potency:

| Compound | Substitution | Biological Activity |

|---|---|---|

| 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol | Chlorine instead of Bromine | Reduced anticancer activity |

| 1-(2-Iodo-benzyl)-1H-pyrazol-4-ol | Iodine substitution | Enhanced antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-Bromo-benzyl)-1H-pyrazol-4-ol, and how can its purity be verified experimentally?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving brominated benzyl precursors and pyrazole derivatives. For example, analogous pyrazole synthesis involves refluxing chalcone epoxides with hydrazines in glacial acetic acid, followed by recrystallization from ethanol-water mixtures to isolate the product . Purity verification typically employs HPLC for quantitative analysis and TLC (e.g., ethyl acetate/hexane 5:1) for reaction monitoring. NMR (¹H/¹³C) and FTIR are critical for structural confirmation: aromatic protons appear downfield (δ 7.4–9.3 ppm), while hydroxyl groups resonate upfield (δ ~6.0 ppm) .

Q. How do electron-donating or withdrawing substituents on the benzyl ring influence the spectroscopic properties of this compound?

- Answer : Substituents alter electron density, impacting NMR and IR spectra. For instance, electron-withdrawing groups (e.g., nitro) deshield aromatic protons, causing downfield shifts (δ 9.27 ppm vs. unsubstituted benzene at δ 7.49–9.19 ppm) . Methoxy groups (electron-donating) shield adjacent protons, observed as upfield shifts (δ 2.32 ppm in ¹H NMR) . IR spectroscopy detects C=O (1650–1665 cm⁻¹) and OH/NH stretches (3050–3192 cm⁻¹), with substituent effects visible in peak intensity and position .

Q. What analytical techniques are essential for distinguishing this compound from structurally similar pyrazole derivatives?

- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., M.W. 238.08 for brominated analogs) . X-ray crystallography provides unambiguous structural data, particularly for differentiating regioisomers. For example, SHELX programs refine bond lengths (C–Br ~1.89 Å) and angles to resolve ambiguities . UV-Vis spectroscopy (λmax ~270–300 nm) can also differentiate conjugation patterns in substituted pyrazoles .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structures of brominated pyrazole derivatives?

- Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXS resolves ambiguities in regiochemistry and stereochemistry. For instance, bond angles (e.g., C11–C12–C13 = 112.0°) and torsion angles in the thiazole-pyrazole hybrid structures confirm spatial arrangements . Discrepancies between computational (DFT) and experimental data (e.g., dihedral angles >10°) may indicate conformational flexibility or synthesis impurities .

Q. What challenges arise in optimizing reaction conditions for brominated pyrazole derivatives, and how can they be mitigated?

- Answer : Bromine’s high reactivity can lead to side reactions (e.g., debromination or cross-coupling). Optimization includes:

- Temperature control : Refluxing in acetic acid (4 hours, 110°C) minimizes side products .

- Catalyst selection : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency in oxadiazole-pyrazole hybrids .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield (56.5% reported for analogs) .

Q. How can computational modeling predict the biological activity of this compound based on structural analogs?

- Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., antimicrobial enzymes). For example, pyrazole-thiazole hybrids show activity against Staphylococcus aureus (MIC 8–16 µg/mL) via hydrophobic interactions with enzyme active sites . QSAR models correlate substituent electronegativity (Hammett σ values) with bioactivity, where bromine’s +I effect enhances membrane penetration .

Q. What methodological inconsistencies exist in reported synthetic protocols for brominated pyrazoles, and how can reproducibility be improved?

- Answer : Discrepancies in reaction yields (e.g., 56–75% for similar compounds) stem from varying hydrazine equivalents or solvent purity . Standardization steps:

- Stoichiometric precision : Use 1:1 molar ratios of epoxide and hydrazine derivatives.

- Solvent drying : Anhydrous acetic acid reduces hydrolysis side reactions .

- Reproducible characterization : Cross-validate NMR assignments with DEPT-135 and 2D-COSY to confirm peak assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.